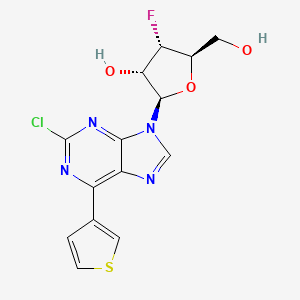
(E)-Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes an indole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Functional Group Modifications: Introduction of the amino, methoxy, and ester groups through various organic reactions such as amination, methylation, and esterification.
Formation of the Enone Moiety: This involves the condensation of an ethoxy-substituted ketone with an aldehyde or ketone to form the enone structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the enone moiety to an alcohol or alkane.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
(E)-Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (E)-Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1H-indole-3-carboxylate: Lacks the methyl group on the indole nitrogen.
Ethyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate: Has an ethyl ester instead of a methyl ester.
Uniqueness
(E)-Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups and the presence of the enone moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
169196-05-8 |
|---|---|
Formule moléculaire |
C17H20N2O5 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
methyl 4-amino-2-[(E)-3-ethoxy-3-oxoprop-1-enyl]-5-methoxy-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C17H20N2O5/c1-5-24-13(20)9-7-11-15(17(21)23-4)14-10(19(11)2)6-8-12(22-3)16(14)18/h6-9H,5,18H2,1-4H3/b9-7+ |
Clé InChI |
PFQIAYGXNZCALT-VQHVLOKHSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=C(C2=C(N1C)C=CC(=C2N)OC)C(=O)OC |
SMILES canonique |
CCOC(=O)C=CC1=C(C2=C(N1C)C=CC(=C2N)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-N'-[[5-(hydroxymethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B15294034.png)
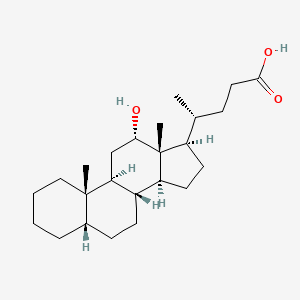
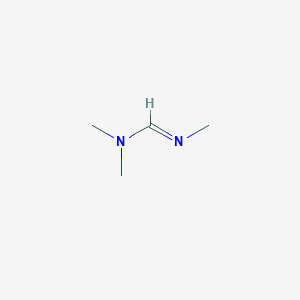
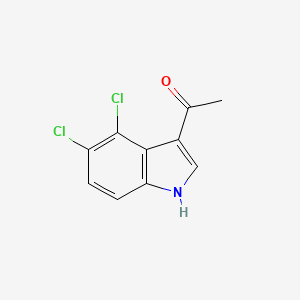
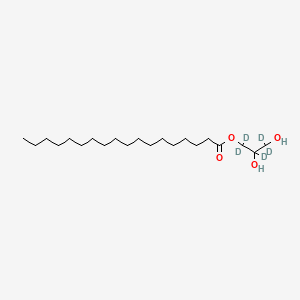
![4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15294070.png)
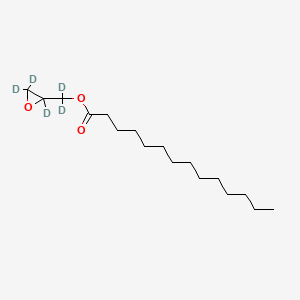

![Oxazolo[5,4-c]pyridine-2-methanamine](/img/structure/B15294080.png)
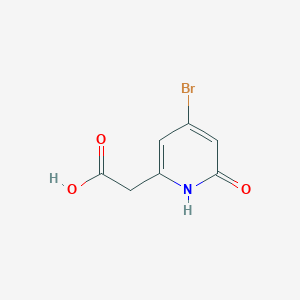
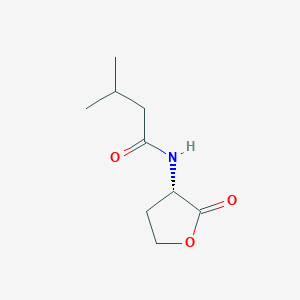
![1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15294103.png)
